

# S2101 and the Future of Immunotherapy: A Look Ahead in Refractory Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | S2101    |           |  |  |
| Cat. No.:            | B1139106 | Get Quote |  |  |

The **S2101** clinical trial, a biomarker-driven study of cabozantinib and nivolumab, is poised to significantly influence the trajectory of immunotherapy research, particularly in treating patients with advanced melanoma and head and neck cancers that have developed resistance to initial immunotherapies. While the final results of the SWOG-led **S2101** trial are not yet publicly available, its innovative design and the pressing clinical need for effective treatments in the immunotherapy-refractory setting provide a strong basis for a forward-looking analysis of its potential impact. This guide will compare the investigational approach of **S2101** with current therapeutic alternatives and explore how its eventual findings could reshape treatment paradigms for researchers, scientists, and drug development professionals.

The core of the **S2101** study lies in its attempt to move beyond a "one-size-fits-all" approach to immunotherapy.[1][2] The trial investigates the combination of cabozantinib, a tyrosine kinase inhibitor that can modulate the tumor microenvironment, and nivolumab, a PD-1 checkpoint inhibitor, in patients with advanced melanoma or squamous cell head and neck cancer that has progressed on prior PD-1/PD-L1 blockade.[1][3] Crucially, the study stratifies patients based on two key biomarkers: tumor mutational burden (TMB) and a tumor inflammation signature (TIS), aiming to identify which patients are most likely to benefit from this combination therapy.[2][4]

### **Current Landscape: A High Unmet Need**

For patients with advanced melanoma and head and neck squamous cell carcinoma (HNSCC) who progress on or after treatment with immune checkpoint inhibitors, the therapeutic options



are limited and often associated with modest efficacy. This clinical scenario represents a significant and growing unmet need in oncology.

## Standard of Care and Emerging Therapies for Immunotherapy-Refractory Melanoma

The standard of care for melanoma that has progressed on anti-PD-1 therapy is not well-defined, and treatment decisions are often personalized. Options may include:

- Combination Immunotherapy: For patients who have only received single-agent anti-PD-1, a combination of ipilimumab (an anti-CTLA-4 antibody) and nivolumab is a potential next step. [5]
- Targeted Therapy: For patients with a BRAF V600 mutation, BRAF/MEK inhibitors are a standard option.
- Tumor-Infiltrating Lymphocyte (TIL) Therapy: Lifileucel, an autologous TIL therapy, was approved by the FDA in 2024 for patients with advanced melanoma that has progressed on other treatments, offering a novel cellular therapy approach.[7]
- Clinical Trials: Enrollment in clinical trials investigating novel agents and combinations is a critical option for these patients.[8]

# Standard of Care and Emerging Therapies for Immunotherapy-Refractory HNSCC

The treatment landscape for HNSCC after progression on immunotherapy is also challenging. Current options are often palliative and offer limited survival benefits.

- Chemotherapy: Single-agent or combination chemotherapy regimens are frequently used, but response rates are typically low and durations are short.[9][10]
- Cetuximab: This EGFR inhibitor can be used, either alone or in combination with chemotherapy, though its efficacy in the post-immunotherapy setting is modest.[9]
- Clinical Trials: As with melanoma, clinical trials are a key avenue for patients with refractory
   HNSCC, exploring novel combinations and targeted agents.[10][11]



### The S2101 Approach: A Biomarker-Driven Strategy

The **S2101** trial's design is a significant departure from the broader, unselected patient populations often enrolled in immunotherapy trials. By stratifying patients based on TMB and TIS, the study aims to prospectively identify predictive biomarkers for the combination of cabozantinib and nivolumab.

Experimental Protocol: S2101 (BiCaZO) Trial

The **S2101** (Biomarker Stratified Cabozantinib and Nivolumab) trial is a Phase II study with the following key design elements:[1][4]

- Patient Population: Adults with advanced, unresectable, or metastatic melanoma or squamous cell head and neck carcinoma with documented progression on a prior PD-1/PD-L1 inhibitor.[3]
- Biomarker Stratification: Patients are stratified based on tumor mutational burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Score (TIS).[2][4]
- Treatment: Eligible patients receive a combination of cabozantinib and nivolumab.[1]
- Primary Endpoints: The primary objectives are to assess the feasibility of biomarker-based stratification and to evaluate the overall response rate (ORR) of the combination therapy within the biomarker-defined subgroups.[4]
- Secondary Endpoints: Secondary endpoints include progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and safety.[4]

### **Comparative Data Overview (Illustrative)**

As the results of **S2101** are not yet available, the following tables provide an illustrative comparison of the potential outcomes of the **S2101** trial with the general efficacy of current therapeutic options for immunotherapy-refractory melanoma and HNSCC. The **S2101** data presented here is hypothetical and intended to demonstrate how the trial's findings will be evaluated.

Table 1: Illustrative Efficacy Comparison in Immunotherapy-Refractory Melanoma



| Treatment<br>Approach                  | Patient Population  | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) |
|----------------------------------------|---------------------|--------------------------------|----------------------------------------------|
| S2101 (Hypothetical<br>High Biomarker) | TMB-High/TIS-High   | 35-45%                         | 6-8 months                                   |
| S2101 (Hypothetical<br>Low Biomarker)  | TMB-Low/TIS-Low     | 10-20%                         | 3-4 months                                   |
| Ipilimumab +<br>Nivolumab              | PD-1 Refractory     | ~28%                           | ~3 months                                    |
| Lifileucel (TIL<br>Therapy)            | Heavily Pre-treated | ~31%                           | Not Reported                                 |
| BRAF/MEK Inhibitors                    | BRAF V600-mutant    | 40-50%                         | 9-12 months                                  |

Table 2: Illustrative Efficacy Comparison in Immunotherapy-Refractory HNSCC

| Treatment<br>Approach                  | Patient Population | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) |
|----------------------------------------|--------------------|--------------------------------|----------------------------------------------|
| S2101 (Hypothetical<br>High Biomarker) | TMB-High/TIS-High  | 25-35%                         | 5-7 months                                   |
| S2101 (Hypothetical<br>Low Biomarker)  | TMB-Low/TIS-Low    | 5-15%                          | 2-3 months                                   |
| Standard<br>Chemotherapy               | Post-Immunotherapy | 10-15%                         | 2-3 months                                   |
| Cetuximab-based<br>Regimens            | Post-Immunotherapy | 10-13%                         | 2-3 months                                   |

# Visualizing the Impact: Pathways and Workflows

Signaling Pathways and Experimental Design



The combination of cabozantinib and nivolumab targets distinct but potentially synergistic pathways. Nivolumab blocks the PD-1/PD-L1 interaction, unleashing the anti-tumor activity of T-cells. Cabozantinib, a multi-tyrosine kinase inhibitor, not only targets tumor cell growth but may also modulate the tumor microenvironment by reducing immunosuppressive cells and promoting an immune-supportive milieu.



Click to download full resolution via product page

Dual mechanism of action of Nivolumab and Cabozantinib.

The experimental workflow of the **S2101** trial is centered on its biomarker-based patient stratification.





Click to download full resolution via product page

**\$2101** trial experimental workflow.

# Potential Impact on Future Immunotherapy Research

The results of the **S2101** trial, when available, will have several profound implications for the future of immunotherapy research:



- Validation of Predictive Biomarkers: If S2101 demonstrates that TMB and/or TIS can predict
  response to the cabozantinib and nivolumab combination, it will provide strong validation for
  the use of these biomarkers in the immunotherapy-refractory setting. This would likely spur
  the development of more biomarker-driven trials for other immunotherapy combinations.
- New Treatment Paradigm for Refractory Disease: A positive outcome in a biomarker-defined subgroup would establish a new standard of care for this challenging patient population, offering a much-needed therapeutic option.
- Informing Combination Strategies: The findings will provide valuable insights into the synergistic potential of combining tyrosine kinase inhibitors with checkpoint inhibitors.
   Understanding which patients benefit from this approach will help refine the design of future combination therapy trials.
- Focus on the Tumor Microenvironment: The use of cabozantinib to modulate the tumor
  microenvironment and potentially overcome resistance to checkpoint inhibitors highlights a
  growing area of research. The results of S2101 will further inform the development of
  therapies that target the complex interplay of cells and signaling pathways within the tumor.

In conclusion, while awaiting the definitive results, the **S2101** trial already serves as a blueprint for a more personalized and rational approach to immunotherapy in refractory cancers. Its focus on biomarker-based patient selection is a critical step forward in the quest to improve outcomes for patients who have exhausted standard immunotherapy options. The eventual data from this study will undoubtedly be a cornerstone for the next generation of immunotherapy research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. swog.org [swog.org]



- 2. SWOG S2101: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining C [prohealthcare.org]
- 3. S2101 | SWOG [swog.org]
- 4. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 5. melanomafocus.org [melanomafocus.org]
- 6. Combination Therapies for Melanoma: A New Standard of Care? PMC [pmc.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. vjoncology.com [vjoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Resistance and Therapeutic Perspectives in Immunotherapy for Advanced Head and Neck Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [S2101 and the Future of Immunotherapy: A Look Ahead in Refractory Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139106#how-s2101-results-will-impact-future-immunotherapy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com